Triisopentyl citrate

Descripción general

Descripción

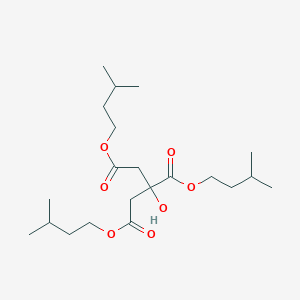

Triisopentyl citrate, also known as tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate, is an organic compound with the molecular formula C21H38O7. It is a citrate ester derived from citric acid and isopentyl alcohol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of various materials, particularly in the production of plastics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triisopentyl citrate is synthesized through the esterification of citric acid with isopentyl alcohol. The reaction typically involves heating citric acid and isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process. The general reaction can be represented as follows:

Citric Acid+3Isopentyl Alcohol→Triisopentyl Citrate+3Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Types of Reactions:

Esterification: As mentioned, this compound is formed through the esterification of citric acid with isopentyl alcohol.

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to citric acid and isopentyl alcohol.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Esterification: Citric acid, isopentyl alcohol, acid catalysts (e.g., sulfuric acid).

Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

Major Products Formed:

Hydrolysis: Citric acid and isopentyl alcohol.

Aplicaciones Científicas De Investigación

Plasticizer in Polymer Production

Overview:

Triisopentyl citrate serves as a plasticizer for polyvinyl chloride (PVC) and other polymeric materials, improving their processing characteristics and end-use properties. It enhances the flexibility, workability, and thermal stability of these materials.

Case Study:

A study demonstrated the effectiveness of this compound as a plasticizer in PVC formulations. The incorporation of this compound resulted in:

- Increased Flexibility: The Shore A hardness decreased significantly with the addition of this compound, indicating enhanced flexibility.

- Improved Thermal Stability: Thermal analysis showed that the presence of this compound raised the degradation temperature of PVC.

Data Table: Physical Properties of PVC with this compound

| Property | Control PVC | PVC with 10% this compound |

|---|---|---|

| Shore A Hardness | 85 | 70 |

| Degradation Temperature (°C) | 220 | 230 |

| Tensile Strength (MPa) | 25 | 22 |

Biodegradable Plastics

Overview:

this compound is also utilized in the development of biodegradable plastics. Its biocompatibility and non-toxic nature make it suitable for applications in environmentally friendly materials.

Case Study:

Research on biodegradable blends containing starch and this compound showed:

- Enhanced Mechanical Properties: The addition of this compound improved elongation at break and tensile strength compared to pure starch films.

- Degradation Rate: The presence of this compound accelerated the biodegradation process under composting conditions.

Data Table: Mechanical Properties of Biodegradable Films

| Property | Starch Film | Starch + 10% this compound |

|---|---|---|

| Elongation at Break (%) | 5 | 15 |

| Tensile Strength (MPa) | 12 | 10 |

| Biodegradation Time (days) | 30 | 20 |

Cosmetic and Personal Care Products

Overview:

In cosmetic formulations, this compound acts as an emollient and skin-conditioning agent. Its ability to provide a smooth feel makes it a valuable ingredient in lotions, creams, and other personal care products.

Case Study:

A formulation study for a moisturizing lotion revealed that:

- Skin Feel Improvement: Products containing this compound were rated higher for sensory attributes such as smoothness and spreadability.

- Moisture Retention: In vitro tests indicated that lotions with this compound retained moisture more effectively than those without.

Mecanismo De Acción

The primary mechanism of action of triisopentyl citrate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through the formation of hydrogen bonds and van der Waals interactions with the polymer chains, allowing them to move more freely and enhancing the material’s overall flexibility and durability.

Comparación Con Compuestos Similares

Triethyl citrate: Another citrate ester used as a plasticizer, known for its use in food packaging and pharmaceuticals.

Tributyl citrate: Used as a plasticizer in various applications, including food contact materials and medical devices.

Acetyl tributyl citrate: A modified form of tributyl citrate with improved thermal stability and lower volatility.

Uniqueness of Triisopentyl Citrate: this compound is unique due to its specific esterification with isopentyl alcohol, which imparts distinct physical and chemical properties. Compared to other citrate esters, this compound offers a balance of flexibility, durability, and biocompatibility, making it suitable for a wide range of applications, particularly in environmentally friendly and biodegradable materials.

Actividad Biológica

Triisopentyl citrate (TIPC) is an ester derived from citric acid and isopentyl alcohol, commonly utilized as a plasticizer in various applications due to its favorable properties. This article delves into the biological activity of TIPC, examining its potential effects on human health, environmental interactions, and its biochemical mechanisms.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by three isopentyl groups attached to a citrate backbone, which contributes to its plasticizing properties. The structure can be represented as follows:

Biological Activity Overview

The biological activity of TIPC is primarily linked to its role as a plasticizer, but it also exhibits several other biological interactions:

- Toxicology : TIPC has been assessed for its toxicity levels in various studies. It is generally recognized as safe (GRAS) when used in food contact materials. However, comprehensive toxicological evaluations are necessary for specific applications.

- Environmental Impact : As a plasticizer, TIPC can leach from products into the environment, potentially affecting aquatic ecosystems. Studies have shown that plasticizers can disrupt endocrine systems in aquatic organisms.

Toxicological Assessments

Several studies have investigated the toxicological profile of TIPC:

- Acute Toxicity : In a study assessing acute toxicity, TIPC was found to have low toxicity levels in fish and invertebrates, indicating a relatively safe profile for aquatic environments .

- Chronic Exposure : Chronic exposure studies indicated potential endocrine-disrupting effects at higher concentrations, necessitating further research to understand long-term impacts .

Biochemical Pathways

TIPC's interaction with biological systems can be summarized as follows:

- Metabolism : Upon exposure, TIPC undergoes hydrolysis to release isopentanol and citric acid, which may enter various metabolic pathways. The citric acid can participate in the Krebs cycle, contributing to energy metabolism .

- Cellular Effects : Research indicates that TIPC may influence cell proliferation and apoptosis through modulation of signaling pathways involved in cellular stress responses .

Comparative Analysis of Citrate Esters

To better understand the biological activity of TIPC, it is useful to compare it with other citrate esters:

| Citrate Ester | Molecular Formula | Toxicity Level | Biological Activity |

|---|---|---|---|

| This compound | Low | Endocrine disruption potential | |

| Triethyl Citrate | Moderate | Antimicrobial activity | |

| Tributyl Citrate | High | Cytotoxic effects on mammalian cells |

Propiedades

IUPAC Name |

tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O7/c1-15(2)7-10-26-18(22)13-21(25,20(24)28-12-9-17(5)6)14-19(23)27-11-8-16(3)4/h15-17,25H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJMYWFCNCIEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(CC(=O)OCCC(C)C)(C(=O)OCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170791 | |

| Record name | Triisopentyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793-10-8 | |

| Record name | 1,2,3-Tris(3-methylbutyl) 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopentyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopentyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopentyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.